4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine
Description
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine is a heterocyclic compound featuring a central oxazole core substituted at position 2 with a furan-2-yl group and at position 4 with a 4-fluorophenylsulfonyl moiety. The N-(3-methoxypropyl)amine group at position 5 introduces a polar, flexible side chain. The furan ring contributes π-electron density, which may facilitate aromatic stacking in biological systems.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-23-10-3-9-19-16-17(20-15(25-16)14-4-2-11-24-14)26(21,22)13-7-5-12(18)6-8-13/h2,4-8,11,19H,3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPZDZTTJQMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine is a novel chemical entity with potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with furan and sulfonamide groups exhibit significant antimicrobial activity. The antimicrobial efficacy of related compounds has been assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-FPSF | S. aureus | 32 µg/mL |
| 4-FPSF | E. coli | 64 µg/mL |
The compound demonstrated moderate activity against both gram-positive and gram-negative bacteria, with a notable sensitivity observed in S. aureus .
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted using various cancer cell lines to evaluate the potential anticancer properties of the compound. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting a potential role in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The IC50 values indicate that the compound is effective at relatively low concentrations, particularly against HeLa and A549 cell lines .
The mechanisms through which this compound exerts its biological effects are hypothesized to involve the following:
- Inhibition of Protein Synthesis : The sulfonamide group may interfere with bacterial folate synthesis, leading to growth inhibition.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The presence of furan moiety could enhance ROS production in cells, contributing to cytotoxic effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of sulfonamide derivatives in treating infections caused by resistant strains of S. aureus. The introduction of fluorine in the phenyl ring significantly improved activity against resistant strains.
- Clinical Evaluation for Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated a related compound's effectiveness. Results showed promising tumor reduction rates, particularly in patients with lung cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Sulfonyl Group Variations: Fluorophenyl (target) vs. Bromophenyl () introduces steric bulk and higher molecular weight, which may reduce solubility .
Amine Substituents :
- Core Heterocycle: Thiazole () vs.
Q & A
What are the optimal synthetic routes for 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine, and how do reaction conditions influence intermediate formation?
Basic Research Focus
The synthesis typically involves sequential sulfonylation, cyclization, and functionalization steps. A common route starts with reacting 4-fluorobenzenesulfonyl chloride with a furan-containing amine precursor to form a sulfonamide intermediate. Subsequent cyclization with 3-methoxypropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) forms the oxazole core . Key variables include:
- Temperature : Higher temperatures (>100°C) may lead to undesired side reactions, such as over-oxidation of the furan ring.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves sulfonylation efficiency by stabilizing reactive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to THF .
How can structural contradictions in NMR and mass spectrometry data be resolved for this compound?
Advanced Research Focus
Discrepancies between experimental and predicted spectral data often arise from dynamic conformational changes or proton exchange. To resolve these:
- 2D NMR (HSQC, HMBC) : Map - correlations to confirm connectivity, particularly for the sulfonyl and oxazole moieties, which may exhibit anisotropic effects .
- High-resolution mass spectrometry (HRMS) : Use ESI-TOF to validate the molecular ion ([M+H]) and rule out adduct formation. For example, a mass error < 2 ppm confirms the empirical formula .
- Variable-temperature NMR : Identify exchange-broadened signals (e.g., NH protons in the oxazole ring) by acquiring spectra at 25°C and 60°C .
What in silico strategies are recommended for predicting the biological activity of this compound?
Advanced Research Focus
Computational approaches should integrate pharmacophore modeling and target-specific docking:
- Molecular docking (AutoDock Vina, Glide) : Screen against kinase targets (e.g., EGFR, VEGFR2) using the sulfonyl group as a hinge-binding motif. Prioritize poses with hydrogen bonds to the oxazole nitrogen and furan oxygen .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) of the ligand-protein complex (<2 Å indicates stable binding) .
- ADMET prediction (SwissADME) : Evaluate bioavailability (TPSA < 90 Ų) and cytochrome P450 inhibition risks (CYP3A4, CYP2D6) .
How does the electronic nature of substituents affect the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The electron-withdrawing sulfonyl group activates the oxazole ring for nucleophilic attack, while the 4-fluorophenyl moiety directs regioselectivity via resonance effects:
- Hammett substituent constants () : The fluorine atom () enhances electrophilicity at the oxazole C5 position, favoring substitution at this site .
- DFT calculations (Gaussian 16) : Compute Fukui indices to identify nucleophilic hotspots. For example, the furan oxygen may act as a nucleophile in cross-coupling reactions .
- Kinetic studies : Monitor reaction rates under varying pH (e.g., pseudo-first-order kinetics in buffered EtOH/H₂O) to quantify substituent effects .
What experimental approaches validate the compound's proposed mechanism of action in anticancer assays?
Advanced Research Focus
Mechanistic validation requires orthogonal assays:
- Apoptosis assays (Annexin V/PI staining) : Confirm dose-dependent apoptosis in HeLa or MCF-7 cells (EC₅₀ < 10 µM) .
- Cell cycle analysis (PI staining) : Check G2/M arrest via flow cytometry, correlating with cyclin B1 downregulation .
- Western blotting : Quantify caspase-3 cleavage and PARP inhibition to confirm apoptotic pathways .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing IC₅₀ values in wild-type vs. EGFR-knockout HCT116 cells .
How can researchers address discrepancies in reported biological activity across different cell lines?
Advanced Research Focus
Variability often stems from differences in membrane permeability or metabolic stability:
- PAMPA assay : Measure passive diffusion rates (e.g., Pe > 1.0 × 10 cm/s indicates good permeability) .
- CYP450 inhibition screening : Use liver microsomes to identify metabolic liabilities (e.g., rapid oxidation of the furan ring in HepG2 cells) .
- Proteomic profiling (LC-MS/MS) : Compare target engagement across cell lines; e.g., higher VEGFR2 expression in A549 cells may explain enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
